![molecular formula C11H14BrCl2NO B1441181 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride CAS No. 1219960-48-1](/img/structure/B1441181.png)
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-bromo-2-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
Chemistry
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced by other functional groups.
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form derivatives with different properties.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science .
Biology
The compound has shown promising biological activity, particularly in pharmacological studies. Its interactions with specific molecular targets, such as receptors and enzymes, suggest potential therapeutic applications. Notable biological activities include:
- Antidepressant Effects : Research indicates that it may enhance serotonin and norepinephrine levels, leading to improvements in depressive-like behaviors in animal models.
- Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections.
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, suggesting implications for neurodegenerative disease therapies .
Antidepressant Activity
A study demonstrated that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. This effect was linked to increased serotonin levels in the brain, highlighting its potential as an antidepressant agent.
Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, underscoring its potential as an antimicrobial agent.
Neuroprotective Effects
Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
- 4-(2-Chlorophenoxy)piperidine hydrochloride
- 1,4-Disubstituted piperidines
Uniqueness
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride is a synthetic organic compound with a piperidine ring connected to a phenoxy group, which is further substituted with bromine and chlorine atoms. This unique structural configuration contributes to its potential biological activity, particularly in modulating interactions with various molecular targets, such as receptors and enzymes. This article explores the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₄BrClNO₂
- Molecular Weight : Approximately 355.11 g/mol
The compound falls into the category of aromatic ethers and is characterized by its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of use. Preliminary studies suggest that this compound may influence cellular processes significantly through these interactions.
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives has shown that modifications to the piperidine and phenoxy components can significantly affect biological activity. For example, compounds with specific halogen substitutions have demonstrated varying degrees of potency against different biological targets.
Table 1: Comparison of Biological Activities of Piperidine Derivatives
The data indicate that the presence of halogen atoms such as bromine and chlorine enhances the compound's interaction with its biological targets, potentially increasing its efficacy .
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial potential of several piperidine derivatives, including this compound. The findings indicated that this compound exhibited promising antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .
- Anti-Tuberculosis Activity : In a recent study focused on Mycobacterium tuberculosis, derivatives similar to this compound were evaluated for their inhibitory effects on MenA, an essential enzyme in bacterial growth. The results showed significant inhibition at low concentrations, highlighting the compound's potential in tuberculosis treatment strategies .
- Cytotoxicity Studies : Research into the cytotoxic effects of this compound on cancer cell lines has revealed that it can induce cell death in certain types of cancer cells while sparing normal cells, indicating a selective toxicity profile that could be advantageous in cancer therapy .
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGLVMPFPWICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-48-1 | |
Record name | Piperidine, 4-(4-bromo-2-chlorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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